molecular formula C8H11BO3S B1418060 2-Ethylsulfinylphenylboronic acid CAS No. 1072952-11-4

2-Ethylsulfinylphenylboronic acid

Cat. No. B1418060
M. Wt: 198.05 g/mol
InChI Key: VAVMNEMOXWUMLP-UHFFFAOYSA-N
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Description

2-Ethylsulfinylphenylboronic acid is a chemical compound with the molecular formula C8H11BO3S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Ethylsulfinylphenylboronic acid consists of a phenyl ring (a six-membered carbon ring) attached to a boronic acid group (B(OH)2) and an ethylsulfinyl group (C2H5-SO-) . The molecular weight of this compound is 198.05 g/mol .


Physical And Chemical Properties Analysis

2-Ethylsulfinylphenylboronic acid has a molecular weight of 198.05 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Arylboronic Acids as Intermediates in Organic Synthesis

2-Ethylsulfinylphenylboronic acid, as a type of arylboronic acid, plays a significant role in organic synthesis. These compounds are valued for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air. They serve as important intermediates in various synthesis processes, owing to these advantageous properties (Zhang Da, 2015).

Application in Drug Delivery Systems

Boronic acids, including 2-ethylsulfinylphenylboronic acid derivatives, have shown potential in biomedical applications like antitumor chemotherapy and boron neutron capture therapy. They have been incorporated into polymeric carriers to stably encapsulate drugs, leading to enhanced pharmacokinetics and targeted drug release capabilities (A. Kim, Yuya Suzuki, Y. Nagasaki, 2020).

Synthesis of Arylaminomethyl Phenylboronic Compounds

These compounds are also used in the synthesis of arylaminomethyl phenylboronic compounds. The synthesis involves an amination-reduction reaction, and the process has enabled the efficient production of previously unobtainable compounds in this category (Agnieszka Adamczyk-Woźniak et al., 2011).

Catalysis in Suzuki Coupling Reactions

Phenylboronic acids, such as 2-ethylsulfinylphenylboronic acid, are used in Suzuki coupling reactions. These reactions are crucial in forming carbon-carbon bonds, an essential process in organic chemistry and material science (L. Ren, L. Meng, 2008).

Development of Functionalized Benzoboroxoles

The reaction of 2-formylphenylboronic acids with activated olefins can yield functionalized benzoboroxoles. These compounds have applications in various fields, including pharmaceuticals and material science (J Sravan Kumar et al., 2010).

Involvement in Carbocyanation of Olefins

Phenylboronic acids are also utilized in the carbocyanation of olefins and vinylation of alkyl iodides. This process showcases the versatility of these compounds in facilitating free-radical reactions, important in synthetic chemistry (Reina Hara et al., 2018).

Safety And Hazards

When handling 2-Ethylsulfinylphenylboronic acid, it is advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2-ethylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVMNEMOXWUMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660581
Record name [2-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfinylphenylboronic acid

CAS RN

1072952-11-4
Record name B-[2-(Ethylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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